1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C10H17NO2 It features a piperidine ring substituted with a hydroxymethyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-piperidinemethanol with acetic anhydride in the presence of a base such as sodium hydroxide . This reaction yields the desired compound through acetylation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The prop-2-en-1-one moiety can be reduced to a propanol group using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-[4-(Carboxymethyl)piperidin-1-yl]prop-2-en-1-one.
Reduction: 1-[4-(Hydroxymethyl)piperidin-1-yl]propan-1-ol.
Substitution: Derivatives with substituted functional groups at the hydroxymethyl position.
Scientific Research Applications
1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one: Differing by the presence of an ethanone moiety instead of a prop-2-en-1-one moiety.
1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one: Featuring a pyrazolyl group instead of the prop-2-en-1-one moiety.
Properties
IUPAC Name |
1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(12)10-5-3-8(7-11)4-6-10/h2,8,11H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXRDDRYQFSFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156157-65-1 |
Source
|
Record name | 1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.